3-Amino-2-styrylquinazolin-4(3H)-one
Overview
Description
3-Amino-2-styrylquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-styrylquinazolin-4(3H)-one typically involves the condensation of an appropriate aniline derivative with a styryl aldehyde under acidic or basic conditions. The reaction may proceed through a series of steps including cyclization and oxidation.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-styrylquinazolin-4(3H)-one can undergo various chemical reactions including:
Oxidation: Conversion to quinazolinone derivatives.
Reduction: Formation of dihydroquinazolinones.
Substitution: Introduction of different functional groups at the amino or styryl positions.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions.
Major Products
The major products depend on the type of reaction. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Investigating its role in biological pathways.
Medicine: Potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: Use in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-2-styrylquinazolin-4(3H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
2-Styrylquinazolin-4(3H)-one: Lacks the amino group, which may affect its reactivity and biological activity.
3-Aminoquinazolin-4(3H)-one: Lacks the styryl group, which may influence its chemical properties and applications.
Uniqueness
3-Amino-2-styrylquinazolin-4(3H)-one is unique due to the presence of both the amino and styryl groups, which can confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
3-amino-2-(2-phenylethenyl)quinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c17-19-15(11-10-12-6-2-1-3-7-12)18-14-9-5-4-8-13(14)16(19)20/h1-11H,17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNCTXWZROITGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402345 | |
Record name | 4(3H)-Quinazolinone, 3-amino-2-(2-phenylethenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20402345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37649-32-4 | |
Record name | 4(3H)-Quinazolinone, 3-amino-2-(2-phenylethenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20402345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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